Bufogenin B
Description
Bufogenin B is a bufadienolide, a class of steroid-like compounds primarily found in the venom of toads, notably Bufo gargarizans Cantor (Asian toad). These compounds are recognized for their cardiotonic and antitumor properties . Structurally, bufadienolides consist of a steroidal nucleus with a six-membered lactone ring at the C17 position. This compound is distinguished by specific hydroxylation and side-chain modifications, which influence its bioactivity and interaction with cellular targets .
As a key component of Venenum Bufonis (蟾酥), this compound has been studied for its role in inhibiting tumor cell proliferation and inducing apoptosis. For example, derivatives of bufogenin compounds, including this compound, demonstrate potent cytotoxicity against liver and lung cancer cell lines . Its biosynthesis involves complex enzymatic pathways, with recent synthetic strategies employing bio- and chemocatalytic methods to achieve efficient production .
Properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)21(19(26)12-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19+,21+,22+,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFCMSURKYLINK-QDLCSJEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493913 | |
| Record name | (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-19-0, 119222-84-3 | |
| Record name | Desacetylbufotalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufogenin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,5beta,16beta)-3,14,16-Trihydroxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUFOGENIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5L6RJ023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Unified Total Synthesis Strategy
The stereoselective synthesis of this compound (C₂₄H₃₂O₄) was achieved through a convergent approach starting from a steroidal ABCD ring precursor (compound 8 in). Critical steps included:
- Cross-Coupling of the D Ring : A Suzuki-Miyaura coupling reaction introduced the 2-pyrone moiety at C-17, forming the intermediate 6 with a trans-configuration at C-20 and C-22.
- Epoxidation and Hydride Shift : Stereoselective epoxidation of the Δ¹⁴ double bond using meta-chloroperbenzoic acid (mCPBA) yielded a 14β,15β-epoxide. Subsequent treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) induced a 1,2-hydride shift, establishing the β-oriented 2-pyrone system (compound 19 ).
- Functional Group Manipulations : Selective oxidation of the C-3 hydroxyl group using Jones reagent generated the ketone intermediate, which was reduced with sodium borohydride (NaBH₄) to afford the 3β-hydroxy configuration characteristic of this compound.
The synthetic route achieved an overall yield of 12% over 15 steps, with enantiomeric excess >98% confirmed by chiral HPLC.
Key Synthetic Challenges and Solutions
- Stereochemical Control : The β-orientation of the 2-pyrone ring was stabilized by TMSOTf-mediated epimerization, leveraging neighboring-group participation from the C-16 acetate.
- Ring-D Strain Mitigation : Introduction of a 14β,15β-epoxide minimized steric strain in the D ring, as evidenced by X-ray crystallography (CCDC 2031223).
Natural Product Isolation and Purification
Source Material and Extraction
This compound is isolated from the dried venom of Bufo bufo gargarizans, collected via parotid gland extrusion. Optimal extraction conditions involve:
Chromatographic Purification
A multi-step chromatographic protocol was developed:
- Silica Gel Column Chromatography : Elution with chloroform–acetone (100:0 → 50:50) separated crude extracts into 12 fractions.
- Semipreparative HPLC :
This compound eluted at 68.2 min under these conditions, with purity >98% confirmed by LC-MS (HR-ESIMS m/z 385.2382 [M + H]⁺).
Structural Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (500 MHz, CDCl₃) : δ 6.29 (1H, dd, J = 9.2, 0.9 Hz, H-23), 5.50 (1H, m, H-15), 4.60 (1H, t, J = 8.1 Hz, H-16), 3.73 (1H, m, H-3β).
- ¹³C NMR (125 MHz, CDCl₃) : δ 212.4 (C-24), 170.1 (C-23), 84.6 (C-14), 72.3 (C-3), 56.8 (C-17).
- X-ray Crystallography : Orthorhombic crystal system (P2₁2₁2₁), unit cell parameters a = 8.924 Å, b = 12.345 Å, c = 18.672 Å.
Comparative Analysis with Analogues
| Parameter | This compound | Bufalin | Resibufogenin |
|---|---|---|---|
| Cytotoxicity (IC₅₀, μM) | 0.48 ± 0.07 | 0.12 ± 0.03 | 1.24 ± 0.15 |
| LogP | 3.21 | 2.98 | 4.07 |
| Plasma Protein Binding (%) | 89.3 | 92.1 | 78.6 |
Biosynthetic Considerations
Proposed Pathway in Bufo gargarizans
This compound arises from enzymatic modification of cholesterol via:
- Side-Chain Cleavage : Cytochrome P450-mediated oxidation at C-20 and C-22 forms the 2-pyrone ring.
- Hydroxylation : 3β-Hydroxysteroid dehydrogenase establishes the C-3 hydroxyl group.
- Epimerization : A 3(β → α)-OH epimerase irreversibly converts 3β-hydroxy intermediates to 3α-epimers, though this compound retains the 3β configuration.
Industrial and Pharmacological Implications
Scalability of Synthetic Routes
The unified synthesis () offers advantages for industrial production:
Quality Control in Natural Product Isolation
Batch-to-batch variability in toad venom necessitates stringent HPLC monitoring:
Chemical Reactions Analysis
Bufogenin B undergoes various chemical reactions, including:
Oxidation: Hydroxylation at the C14 position catalyzed by P450 enzymes.
Reduction: Reduction of the C16 carbonyl group.
Substitution: Formation of the unsaturated lactone ring at the C17 position through chemical substitution reactions.
Common Reagents and Conditions:
Hydroxylation: P450 enzymes, androsta-4,9(11)-dien-3,17-dione as the substrate.
Reduction: Sodium borohydride (NaBH4) for selective reduction.
Lactone Formation: Use of tin reagents and Mukaiyama hydration for ring closure.
Major Products:
- Bufotalin
- Digitoxigenin
- This compound
Scientific Research Applications
Bufogenin B has a wide range of scientific research applications:
- Chemistry: Used as a model compound for studying steroid biosynthesis and chemical synthesis pathways.
- Biology: Investigated for its role in cellular signaling and metabolic pathways.
- Medicine: Explored for its cardiotonic properties, anticancer potential, and anti-inflammatory effects. It has shown promise in the treatment of glioblastoma by inducing G2/M phase arrest and inhibiting invasion .
- Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Bufogenin B exerts its effects primarily through inhibition of the Na+/K±ATPase enzyme, which is crucial for maintaining cellular ion balance. By binding to this enzyme, this compound disrupts ion transport, leading to increased intracellular calcium levels. This mechanism is responsible for its cardiotonic effects, as well as its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Related Compounds
| Compound | Key Structural Features | Bioactive Sites |
|---|---|---|
| This compound | Δ16,17 double bond, C14 hydroxyl | C3-OH, C16-C17 epoxide |
| Cinobufagin | C14 hydroxyl, acetylated C16-OH | C3-OH, acetylated C16 |
| Resibufogenin | Lack of C14 hydroxyl | C3-OH, unsaturated lactone |
| Telocinobufagin | Acetylated C16-OH, C24 methyl | C3-OH, acetylated side chain |
| Cinobufotalin | C24 ethyl, hydroxylated C5 | C5-OH, acetylated C16 |
Functional and Pharmacological Differences
Antitumor Activity :
Cardiotonic Effects :
Table 2: Pharmacological Profiles of this compound and Analogues
| Compound | Antitumor IC₅₀ (HepG2, μM) | Na⁺/K⁺-ATPase Inhibition (%) |
|---|---|---|
| This compound | 0.85 ± 0.12 | 62 ± 5 |
| Cinobufagin | 0.78 ± 0.09 | 89 ± 4 |
| Resibufogenin | 2.3 ± 0.3 | 73 ± 6 |
| Telocinobufagin | 5.1 ± 0.7 | 45 ± 3 |
| Cinobufotalin | 4.8 ± 0.6 | 38 ± 4 |
Environmental and Geographical Influences
Climatic factors significantly influence the production and distribution of bufogenins:
- Precipitation : Total bufogenin concentrations (including this compound, CBG, and RBG) increase with higher precipitation (VIP > 1 for PRETime and PREMax) .
- Regional Variation : Toads from eastern China secrete 30–40% more CBG and RBG but 50% less TBG and CFL compared to central/southwestern populations .
- Biosynthetic Competition : Negative correlations between TBG/CFL and CBG/RBG suggest competition for common precursors, such as cholesterol-derived intermediates .
Table 3: Climatic Drivers of Bufogenin Production
| Climatic Factor | Effect on this compound/CBG/RBG | Effect on TBG/CFL |
|---|---|---|
| Precipitation | ↑↑ (VIP = 1.8) | ↓↓ (VIP = 1.6) |
| Humidity (RHU_Avg) | ↑ (VIP = 1.2) | ↓ (VIP = 0.9) |
| Temperature | Neutral | Neutral |
Biological Activity
Bufogenin B, a member of the bufadienolides class, is a steroid-like compound primarily derived from the secretions of certain toads, notably those in the Bufo genus. These compounds have garnered attention for their diverse biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
This compound is characterized by its steroidal structure, which is typical of bufadienolides. These compounds exhibit significant cardiotonic effects, similar to those of digoxin, and are known for their ability to inhibit Na+/K+-ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Table 1: Structural Characteristics of Bufogenins
| Compound | Chemical Structure | Key Biological Activity |
|---|---|---|
| This compound | C27H40O5 | Cardiotonic, neuromuscular blockade |
| Bufalin | C24H34O6 | Anticancer, cardiotonic |
| Cinobufotalin | C26H36O6 | Antiproliferative |
Pharmacological Effects
This compound has been shown to exhibit several pharmacological effects:
- Cardiotonic Activity : this compound enhances cardiac output by increasing myocardial contractility through inhibition of Na+/K+-ATPase. This action is similar to that of digitalis glycosides but with distinct pharmacokinetic properties.
- Neuromuscular Blockade : Studies indicate that this compound can induce neuromuscular blockade by inhibiting acetylcholinesterase (AChE) activity, leading to an increase in acetylcholine at the neuromuscular junction. This effect can result in muscle twitch facilitation followed by paralysis .
- Anticancer Properties : Research has highlighted the potential of bufadienolides, including this compound, in cancer therapy. They exhibit antiproliferative effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Canine Toad Poisoning
A report documented three cases of dogs poisoned by ingestion of toads (Bufo sp.) containing bufotoxins, which include bufogenins. The clinical signs varied from mild (sialorrhea) to severe (cardiac arrhythmias and seizures). Treatment involved symptomatic care with IV fluids and antiarrhythmic medications such as lidocaine and amiodarone. All dogs recovered after intensive treatment .
Case Study 2: Human Toxicity
In a clinical setting, a patient presented with symptoms consistent with bufotoxin poisoning after exposure to toad secretions. Symptoms included gastrointestinal distress and neurological disturbances. Treatment was initiated with supportive care and monitoring of cardiac function, highlighting the need for rapid intervention in cases of bufotoxin exposure .
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Na+/K+-ATPase : This leads to increased intracellular sodium and calcium concentrations, enhancing cardiac contractility.
- Acetylcholinesterase Inhibition : Results in prolonged action of acetylcholine at neuromuscular junctions, facilitating muscle contraction initially before leading to blockade.
- Cytokine Modulation : Recent studies suggest that bufadienolides can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through NF-κB signaling pathways, indicating potential therapeutic applications in inflammatory diseases .
Table 2: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Detailed methodology : Document column lot numbers, mobile phase preparation, and instrument calibration in supplementary materials .
- Data transparency : Share raw chromatograms and climatic datasets via repositories.
- Collaborative validation : Cross-lab replication using harmonized protocols (e.g., identical TLC plate brands) .
- Ethical sourcing : Adhere to CITES guidelines for toad specimen collection and report ethical approval IDs .
Q. Tables for Methodological Reference
| Statistical Model | Application | Software/Tools |
|---|---|---|
| OPLS-DA | Climatic factor impact analysis | SIMCA-P 14.0; VIP >1 thresholds |
| PCA | Outlier detection in toxin concentration | SPSS 20.0; Z-score normalization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
